Hexa-4,5-dienoic Acid
Overview
Description
Hexa-4,5-dienoic acid is a carboxylic acid with a six-carbon chain and two conjugated double bonds. The compound has a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol . It is a versatile compound with applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Allene Transfer Reactions: Alkyl radicals, generated from alkyl halides, react with triphenylprop-2-ynylstannane to yield terminal allenes, including this compound.
From Conjugated Dienones: Lead (IV) acetate and boron trifluoride–diethyl ether mediate a 1,2-carbonyl transposition of conjugated dienones to afford substituted hexa-3,5-dienoic acid methyl esters.
Asymmetric Epoxidation: Chiral [2H]-labeled methylene groups in dienoic fatty acids, including this compound derivatives, can be synthesized via asymmetric epoxidation of (E)-[2,3-2H2]alk-2-en-4-yn-l-ols, followed by further transformations.
Industrial Production Methods: this compound is produced industrially through the oxidation of sorbic alcohol or by the condensation of crotonaldehyde with malonic acid.
Types of Reactions:
Iodolactonization: Substituted α, β : γ, δ-unsaturated carboxylic acids, including this compound derivatives, undergo iodolactonization upon treatment with iodine in acetonitrile or with iodine/sodium bicarbonate/chloroform/water in the presence of a cerium (IV) salt additive.
Protolactonization: Similar to iodolactonization, protolactonization can occur in this compound derivatives containing a trimethylsilyl group, leading to the formation of a lactone ring without the incorporation of iodine.
Acylative C-C Bond Cleavage: Ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate, structurally related to this compound, undergoes C (3)-C (4) bond cleavage when treated with trifluoromethanesulfonic acid in nitriles.
Common Reagents and Conditions:
Iodolactonization: Iodine, acetonitrile, sodium bicarbonate, chloroform, water, cerium (IV) salt.
Protolactonization: Trimethylsilyl group.
Acylative C-C Bond Cleavage: Trifluoromethanesulfonic acid, nitriles.
Major Products Formed:
Iodolactonization: Lactone ring.
Protolactonization: Lactone ring.
Acylative C-C Bond Cleavage: Ethyl 2-(2-oxoalkyl)acrylates.
Scientific Research Applications
Hexa-4,5-dienoic acid serves as a valuable building block in organic synthesis, particularly for constructing more complex allenes or heterocyclic compounds. It is employed in the synthesis of substituted cyclopenta- and cyclohexa[4,5]thieno[2′,3′:4,5]pyrimido[1,6-b][1,2,4]triazines, which are of interest for their potential biological activities. Additionally, it is used in catalysis and medicinal chemistry for investigating new compounds and understanding their properties.
Mechanism of Action
Hexa-4,5-dienoic acid is similar to other carboxylic acids with conjugated double bonds, such as hepta-4,6-dienoic acid and 2,4,6-octatrienoic acid . its unique structure with two conjugated double bonds in a six-carbon chain makes it particularly effective as an antimicrobial agent. Other similar compounds include hexa-4,5-dien-1-ol and 3-decenoic acid .
Comparison with Similar Compounds
Properties
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h3H,1,4-5H2,(H,7,8) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXCPDFDTUXECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456447 | |
Record name | Hexa-4,5-dienoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72038-67-6 | |
Record name | Hexa-4,5-dienoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hexa-4,5-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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